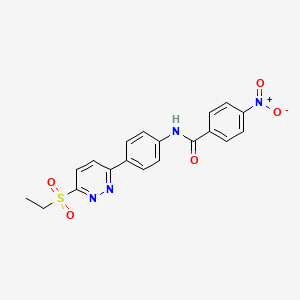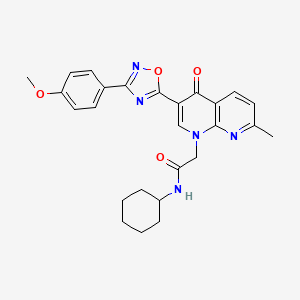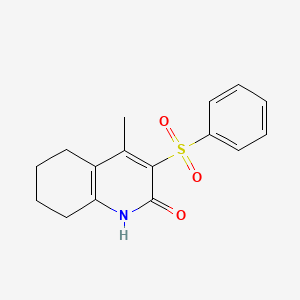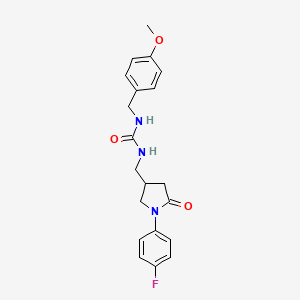![molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1](/img/structure/B2396831.png)
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan derivatives, such as the one you mentioned, are important in various fields including pharmaceuticals and materials science . They can be derived from biomass components with functional groups .
Synthesis Analysis
The synthesis of furan derivatives often involves catalytic reactions and various chemical routes . For instance, the protodeboronation of alkyl boronic esters has been reported .Molecular Structure Analysis
The molecular structure of furan derivatives can be complex. For example, 3-methylfuran-2-carbonyl chloride has a molecular weight of 144.56 .Chemical Reactions Analysis
Furan derivatives undergo various reactions. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents . Also, the transformation of furanic platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of furan derivatives depend on the specific compound. For example, 3-methylfuran-2-carbonyl chloride has a melting point of 18.5-19.5°C and a flash point of 88°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can be used in the protodeboronation process , which is a key step in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Valorization of Biomass-Derived Furfurals
The compound can be used in the valorization of biomass-derived furfurals . This process involves the synthesis of a variety of derivatives using different catalysts, reagents, and reaction conditions .
TrkA Inhibition
The compound is a TrkA inhibitor , which can promote motor functional regeneration of recurrent laryngeal nerve by suppression of sensory nerve regeneration .
Wirkmechanismus
The mechanism of action of furan derivatives can vary depending on the specific compound and reaction. For example, in the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol, protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage has been suggested .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(5-methylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAQNBEHLQRMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methoxy]pyrimidine;hydrochloride](/img/structure/B2396754.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethyl)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2396755.png)

![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-methylbenzoate](/img/structure/B2396760.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)


![2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2396765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic Acid](/img/no-structure.png)